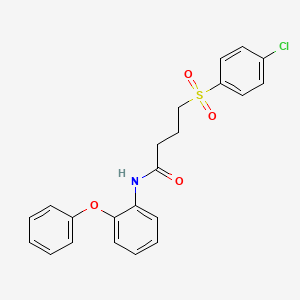

4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

描述

属性

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNO4S/c23-17-12-14-19(15-13-17)29(26,27)16-6-11-22(25)24-20-9-4-5-10-21(20)28-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYISHRMBBPPSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with butanoyl chloride under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

化学反应分析

4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

科学研究应用

4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with two analogs from the provided evidence:

Key Observations:

Backbone Diversity: The target compound and N-(3-acetylphenyl)-4-(4-chloro-2-methylphenoxy)butanamide share a butanamide core, but differ in substituents. The former features a sulfonyl-aromatic system, while the latter has a methylphenoxy-acetylphenyl group, reducing its molecular weight and polarity . The third analog (from ) incorporates a bis-sulfonamide structure with a complex tetrahydrofuran-diphenyl system, significantly increasing steric bulk and molecular weight .

This may improve binding to polar biological targets .

Hypothetical Pharmacological and Physicochemical Profiles

Discussion:

- Solubility : The target compound’s sulfonyl group may improve aqueous solubility relative to the acetylphenyl analog , though its dual aromatic systems likely reduce bioavailability.

- Bioactivity: Sulfonamide derivatives (e.g., compound) are known for antimicrobial and anti-inflammatory properties, suggesting the target compound could be optimized for similar pathways .

常见问题

Q. What are the established synthetic routes for 4-(4-chlorobenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide, and what are the key optimization parameters for high yield and purity?

The synthesis typically involves reacting 4-chlorobenzenesulfonyl chloride with an amine precursor (e.g., 2-phenoxyaniline) under nucleophilic acyl substitution conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis .

- Solvent selection : Anhydrous solvents (e.g., dichloromethane or DMF) prevent unwanted solvolysis .

- Base optimization : Triethylamine or sodium bicarbonate neutralizes HCl byproducts, improving reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity. Yields range from 60–75% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming sulfonyl and amide functional groups. Aromatic protons in the 2-phenoxyphenyl group appear as multiplet signals at δ 6.8–7.5 ppm .

- FTIR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1650 cm⁻¹ (amide C=O) validate key functional groups .

- Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 418.8 confirms molecular weight .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., S–O = 1.43 Å) and dihedral angles to confirm stereochemistry .

Advanced Research Questions

Q. How can molecular docking and computational modeling predict the binding affinity of this compound with biological targets?

- Software tools : AutoDock Vina or Schrödinger Suite parameterize sulfonamide interactions. The sulfonyl group often binds to polar residues (e.g., Arg, Lys) in enzyme active sites .

- Docking protocols :

- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What experimental approaches can resolve contradictions in reported biological activity data for this compound?

- Dose-response profiling : Conduct in vitro assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to identify cell-type-specific effects .

- Target engagement studies : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka, kd) with purified proteins .

- Metabolic stability assays : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .

Q. How can researchers investigate the metabolic pathways and degradation products of this compound?

- LC-MS/MS analysis : Identify metabolites using high-resolution mass spectrometry. Phase I metabolites often include hydroxylation (+16 Da) or sulfoxide formation (+16 Da) .

- Isotopic labeling : Synthesize a deuterated analog to track metabolic pathways in hepatocyte models .

- Enzyme inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole) to map metabolic enzymes involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。